molecular formula C6H12ClN3S2 B1531125 {3-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]propyl}amine hydrochloride CAS No. 915924-61-7

{3-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]propyl}amine hydrochloride

Cat. No.: B1531125
CAS No.: 915924-61-7
M. Wt: 225.8 g/mol
InChI Key: XFIYTMWTMSDPFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{3-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]propyl}amine hydrochloride is a useful research compound. Its molecular formula is C6H12ClN3S2 and its molecular weight is 225.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biological Activity

{3-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]propyl}amine hydrochloride is a derivative of the 1,3,4-thiadiazole scaffold, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties based on recent research findings.

Chemical Structure

The compound features a thiadiazole ring linked to a propylamine chain, which is crucial for its biological activity. The presence of the methyl group on the thiadiazole enhances its interaction with various biological targets.

Antimicrobial Activity

  • Mechanism of Action : The 1,3,4-thiadiazole derivatives exhibit significant antimicrobial properties by disrupting bacterial cell walls and inhibiting essential enzymes. The thiadiazole moiety can interact with sulfhydryl groups in microbial proteins, leading to enzyme inactivation .
  • Research Findings :
    • A study demonstrated that derivatives with thiadiazole rings showed good activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 62.5 μg/mL to 125 μg/mL for various substituted derivatives .
    • Compounds with electron-donating groups exhibited enhanced activity against Leishmania species, indicating potential for treating parasitic infections .
CompoundTarget MicroorganismMIC (μg/mL)
Compound 18aS. typhi500
Compound 18bE. coli500
Compound 19S. aureus62.5

Anticancer Activity

  • Cytostatic Properties : Research has shown that derivatives of thiadiazoles can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
  • Case Studies :
    • In vitro studies have indicated that certain thiadiazole derivatives exhibit potent cytotoxicity against several cancer cell lines, including breast and colon cancer cells .
    • A specific derivative was found to have an IC50 value of 0.060 μM against MAO-A, indicating strong potential as an anticancer agent due to its role in regulating neurotransmitter levels .

Anti-inflammatory Activity

Thiadiazole derivatives have also been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests their potential use in treating inflammatory diseases .

Summary of Findings

The biological activities of this compound demonstrate significant promise across various therapeutic areas:

  • Antimicrobial : Effective against a range of bacteria and parasites.
  • Anticancer : Exhibits cytotoxic effects on cancer cells.
  • Anti-inflammatory : Potential for use in inflammatory conditions.

Future Directions

Further research is needed to explore the full therapeutic potential of this compound through:

  • In vivo studies to assess efficacy and safety.
  • Structural modifications to enhance activity and reduce toxicity.
  • Combination therapies to improve treatment outcomes against resistant strains.

Properties

IUPAC Name

3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S2.ClH/c1-5-8-9-6(11-5)10-4-2-3-7;/h2-4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIYTMWTMSDPFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{3-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]propyl}amine hydrochloride
Reactant of Route 2
Reactant of Route 2
{3-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]propyl}amine hydrochloride
Reactant of Route 3
Reactant of Route 3
{3-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]propyl}amine hydrochloride
Reactant of Route 4
Reactant of Route 4
{3-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]propyl}amine hydrochloride
Reactant of Route 5
{3-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]propyl}amine hydrochloride
Reactant of Route 6
{3-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]propyl}amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.